molecular formula C16H18N2O2 B298637 1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde

1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde

Cat. No. B298637
M. Wt: 270.33 g/mol
InChI Key: LFOVBAGZNIDOBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde, also known as OPIE, is a synthetic derivative of indole. OPIE has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde is not fully understood, but it is believed to act through the inhibition of key enzymes and proteins involved in cellular processes. 1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, 1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde has been shown to bind to and inhibit the activity of protein kinase C, an enzyme involved in cell signaling pathways.
Biochemical and Physiological Effects
1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde can induce apoptosis in cancer cells, decrease cell proliferation, and inhibit cell migration. In vivo studies have shown that 1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde can reduce tumor growth in animal models. 1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde has also been shown to have neuroprotective effects, with studies demonstrating its ability to reduce oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde in lab experiments is its high purity and stability. 1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde can be synthesized with high yield and purity, making it a reliable option for research purposes. Additionally, 1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde has a long shelf life, allowing for experiments to be conducted over an extended period of time. However, one limitation of using 1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde is its relatively high cost compared to other compounds. This may limit its accessibility for some researchers.

Future Directions

There are several future directions for research involving 1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde. One area of interest is the development of 1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde derivatives with improved anticancer properties. Another area of interest is the investigation of 1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde as a potential drug target for the treatment of neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of 1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde and its potential applications in other fields, such as materials science and nanotechnology.
Conclusion
In summary, 1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde is a synthetic derivative of indole that has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. 1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde has been shown to have anticancer properties, neuroprotective effects, and potential as a drug target for the treatment of neurological disorders. While there are limitations to using 1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde in lab experiments, such as its cost, its high purity and stability make it a reliable option for research purposes. Future research involving 1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde may lead to the development of new treatments for a range of diseases and disorders.

Synthesis Methods

1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde can be synthesized through a multi-step process involving the reaction of indole-3-carbaldehyde with piperidine and acetic anhydride. The resulting intermediate is then oxidized to form 1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde. The synthesis of 1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde has been optimized to increase yield and purity, making it a viable option for research purposes.

Scientific Research Applications

1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde has been shown to have anticancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells. In biochemistry, 1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde has been used as a fluorescent probe to study protein-ligand interactions. In pharmacology, 1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde has been investigated for its potential as a drug target for the treatment of neurological disorders.

properties

Product Name

1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

1-(2-oxo-2-piperidin-1-ylethyl)indole-3-carbaldehyde

InChI

InChI=1S/C16H18N2O2/c19-12-13-10-18(15-7-3-2-6-14(13)15)11-16(20)17-8-4-1-5-9-17/h2-3,6-7,10,12H,1,4-5,8-9,11H2

InChI Key

LFOVBAGZNIDOBO-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C=O

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C=O

Origin of Product

United States

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